molecular formula C7H10N2O B3310298 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one CAS No. 946061-01-4

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B3310298
CAS No.: 946061-01-4
M. Wt: 138.17 g/mol
InChI Key: PCIHJYSVYWNLNU-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The imidazole ring is substituted at the 1-position with an ethyl group and at the 2-position with an ethanone group.

Preparation Methods

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one typically involves the alkylation of imidazole derivatives. One common method involves the reaction of 1-ethylimidazole with acetyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under anhydrous conditions and monitored using thin-layer chromatography (TLC) to ensure completion.

Chemical Reactions Analysis

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The imidazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, making the compound effective against certain pathogens .

Comparison with Similar Compounds

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one can be compared to other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(1-ethylimidazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-5-4-8-7(9)6(2)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIHJYSVYWNLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946061-01-4
Record name 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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